4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H13N3O5 and a molecular weight of 243.22 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with ethoxy and nitro groups, and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves several steps. One common synthetic route includes the reaction of 3-ethoxy-4-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and efficiency .
Chemical Reactions Analysis
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
3-ethoxy-4-nitro-1H-pyrazole: This compound shares the pyrazole ring with ethoxy and nitro substitutions but lacks the butanoic acid moiety.
1H-pyrazole-1-butanoic acid: This compound has the butanoic acid moiety attached to the pyrazole ring but lacks the ethoxy and nitro substitutions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-ethoxy-4-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJJGBSDSHTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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